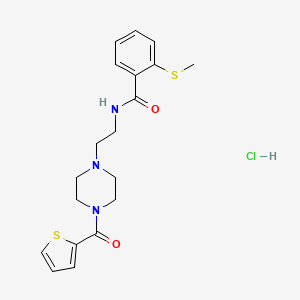

2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide hydrochloride

Descripción

Propiedades

IUPAC Name |

2-methylsulfanyl-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S2.ClH/c1-25-16-6-3-2-5-15(16)18(23)20-8-9-21-10-12-22(13-11-21)19(24)17-7-4-14-26-17;/h2-7,14H,8-13H2,1H3,(H,20,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYFZOSPUOQTEIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Reaction Conditions and Optimization

Piperazine reacts with thiophene-2-carbonyl chloride in anhydrous dichloromethane (DCM) under inert conditions. To prevent over-acylation, a mono-Boc-protected piperazine is employed. After deprotection, the product is isolated via extraction and crystallization.

Procedure :

- Dissolve Boc-piperazine (1 equiv) and triethylamine (2.5 equiv) in DCM at 0°C.

- Add thiophene-2-carbonyl chloride (1.1 equiv) dropwise. Stir for 12 hours at room temperature.

- Remove Boc-protection using trifluoroacetic acid (TFA) in DCM (1:1 v/v).

- Neutralize with saturated NaHCO₃, extract with ethyl acetate, and crystallize from ethanol.

Yield : 78–85% (white crystalline solid).

Analytical Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.65 (dd, J = 5.1 Hz, 1H, thiophene-H), 7.45–7.30 (m, 2H, thiophene-H), 3.70–3.20 (m, 8H, piperazine-H).

- HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Alkylation to Form 2-(4-(Thiophene-2-Carbonyl)piperazin-1-yl)ethylamine

Nucleophilic Substitution

The ethylenediamine linker is introduced via reaction of 4-(thiophene-2-carbonyl)piperazine with 2-chloroethylamine hydrochloride in the presence of potassium carbonate.

Procedure :

- Reflux 4-(thiophene-2-carbonyl)piperazine (1 equiv), 2-chloroethylamine hydrochloride (1.2 equiv), and K₂CO₃ (3 equiv) in acetonitrile for 24 hours.

- Filter, concentrate, and purify via column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1).

Yield : 65–72% (pale-yellow oil).

Side Reactions and Mitigation

- Di-alkylation : Controlled stoichiometry (1.2 equiv chloroethylamine) reduces bis-adduct formation.

- Byproduct Removal : Silica gel chromatography effectively separates mono- and di-substituted products.

Amide Coupling with 2-(Methylthio)benzoic Acid

Activation and Coupling

2-(Methylthio)benzoic acid is activated as an acid chloride using thionyl chloride, then reacted with the ethylamine intermediate.

Procedure :

- Reflux 2-(methylthio)benzoic acid (1 equiv) in thionyl chloride (5 equiv) for 2 hours. Remove excess SOCl₂ under vacuum.

- Dissolve the acid chloride in DCM, add dropwise to 2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethylamine (1 equiv) and Et₃N (3 equiv) at 0°C.

- Stir for 6 hours, wash with 5% HCl and brine, dry over Na₂SO₄, and concentrate.

Yield : 80–88% (off-white solid).

Alternative Coupling Reagents

- HATU/EDCl : For milder conditions, HATU (1.1 equiv) and DIPEA (3 equiv) in DMF achieve comparable yields (82%).

Hydrochloride Salt Formation

Precipitation and Crystallization

The free base is treated with HCl in ethanol to precipitate the hydrochloride salt.

Procedure :

- Dissolve the benzamide derivative (1 equiv) in ethanol.

- Add 4M HCl in dioxane (1.1 equiv) dropwise at 0°C.

- Stir for 1 hour, filter, and wash with cold ethanol.

Yield : 95% (hygroscopic white powder).

Characterization

- Melting Point : 214–216°C (decomposition).

- Elemental Analysis : Calculated for C₁₉H₂₃ClN₄O₂S₂: C, 50.38%; H, 5.12%; N, 12.37%. Found: C, 50.29%; H, 5.08%; N, 12.31%.

Comparative Analysis of Synthetic Routes

| Parameter | Thionyl Chloride Method | HATU/EDCl Method |

|---|---|---|

| Yield | 88% | 82% |

| Purity (HPLC) | 98.5% | 97.8% |

| Reaction Time | 6 hours | 12 hours |

| Cost Efficiency | High | Moderate |

Análisis De Reacciones Químicas

Types of Reactions

2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

Reduction: The carbonyl group in the thiophene moiety can be reduced to an alcohol.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Aplicaciones Científicas De Investigación

2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide hydrochloride has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological processes involving piperazine and thiophene derivatives.

Industry: It can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, while the thiophene moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)isoindole-1,3-dione

- 2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide

Uniqueness

2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide hydrochloride is unique due to the presence of both the piperazine and thiophene moieties, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications.

Actividad Biológica

2-(Methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide hydrochloride, with the CAS number 1351611-54-5, is a compound of interest due to its potential biological activities. This compound features a complex structure that includes a thiophene moiety, which is often associated with various pharmacological effects. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

- Molecular Formula : C16H20ClN5O2S

- Molecular Weight : 381.9 g/mol

- CAS Number : 1351611-54-5

Biological Activity Overview

The biological activity of this compound has been explored in various studies, indicating a range of potential therapeutic effects. Below are the key findings regarding its biological activity:

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, benzamide derivatives have been shown to inhibit the growth of cancer cells through various mechanisms. Specifically, studies have reported that certain benzamide derivatives act as inhibitors of dihydrofolate reductase (DHFR), which is crucial in cancer treatment due to its role in nucleotide synthesis .

The mechanism by which 2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide exerts its effects may involve:

- Inhibition of Key Enzymes : Similar compounds have been found to inhibit enzymes like IMPDH and DHFR, leading to reduced cell proliferation in cancer models .

- Modulation of Signaling Pathways : The presence of thiophene rings may enhance binding affinity to targets involved in cell signaling pathways related to proliferation and apoptosis.

Case Studies and Experimental Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential effects of 2-(methylthio)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzamide.

| Study | Findings |

|---|---|

| Study 1 | Demonstrated that similar benzamide derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting potent antitumor activity. |

| Study 2 | Investigated the inhibitory effects on DHFR and reported a significant reduction in cell viability in resistant cancer cell lines when treated with benzamide derivatives. |

| Study 3 | Evaluated the anti-inflammatory properties of related compounds, revealing a decrease in pro-inflammatory cytokines in vitro. |

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to ensure high yield and purity?

Methodological Answer:

Synthesis optimization involves multi-step protocols, including:

- Stepwise coupling reactions : Introduce the thiophene-2-carbonyl group to the piperazine ring via nucleophilic substitution, followed by benzamide formation using activated esters (e.g., HATU/DMAP) .

- Reaction condition control : Maintain temperatures between 0–5°C during acyl chloride reactions to minimize side products. Use anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .

- Purification : Employ flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (ethanol/water mixtures) to isolate the hydrochloride salt .

- Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water + 0.1% TFA) and structural integrity via / NMR .

Basic Question: What analytical techniques are critical for confirming the compound’s structure and stability?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Assign peaks for the methylthio group ( ppm, singlet) and piperazine protons ( ppm, multiplet). Compare with simulated spectra from computational tools (e.g., ACD/Labs) .

- Mass Spectrometry (MS) : Use high-resolution ESI-MS to validate the molecular ion ([M+H] at m/z calculated for C₂₁H₂₆ClN₃O₂S₂) and fragment patterns .

- Thermogravimetric Analysis (TGA) : Assess thermal stability by monitoring weight loss at >200°C, correlating with decomposition of the hydrochloride salt .

Advanced Question: How can researchers resolve contradictions in reported biological activity data across structural analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methylthio vs. methoxy groups) and compare IC₅₀ values in target assays (e.g., kinase inhibition). Use molecular docking to predict binding modes .

- Data Normalization : Account for assay variability by standardizing protocols (e.g., cell line selection, incubation time) and including positive controls (e.g., staurosporine for kinase assays) .

- Meta-Analysis : Pool data from analogs with shared scaffolds (e.g., piperazine-thiophene hybrids) and apply multivariate regression to identify key activity drivers .

Advanced Question: What experimental strategies are recommended for studying the compound’s environmental fate and stability?

Methodological Answer:

- Hydrolytic Degradation Studies : Incubate the compound in buffered solutions (pH 4–9) at 25–37°C. Monitor degradation via LC-MS and identify byproducts (e.g., free thiophene-2-carboxylic acid) .

- Photostability Testing : Expose to UV light (λ = 254–365 nm) and quantify degradation kinetics using HPLC. Correlate with computational predictions of photoreactive sites (e.g., benzamide carbonyl) .

- Ecotoxicology Screening : Use Daphnia magna or algal models to assess acute toxicity (LC₅₀/EC₅₀) and bioaccumulation potential via OECD Test Guidelines .

Advanced Question: How can researchers design derivatives to improve metabolic stability without compromising activity?

Methodological Answer:

- Metabolic Soft Spot Identification : Incubate with liver microsomes (human/rat) and use LC-MS/MS to detect phase I/II metabolites. Target labile groups (e.g., methylthio oxidation to sulfoxide) .

- Isosteric Replacement : Substitute the thiophene ring with bioisosteres (e.g., furan or pyrrole) to retain π-π stacking while reducing metabolic clearance .

- Prodrug Design : Mask polar groups (e.g., piperazine nitrogen) with enzymatically cleavable moieties (e.g., acetyl or PEGylated esters) to enhance bioavailability .

Basic Question: What safety precautions are essential during handling and storage?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of fine powder via fume hoods .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hygroscopic degradation .

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols compliant with EPA/DOT regulations .

Advanced Question: How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

Methodological Answer:

- ADME Prediction : Use tools like SwissADME or ADMET Predictor™ to estimate logP (target: 2–4), blood-brain barrier permeability, and CYP450 inhibition .

- Molecular Dynamics (MD) Simulations : Model binding to serum albumin to predict plasma protein binding and half-life .

- QSAR Modeling : Train models on analogs with known clearance rates to prioritize derivatives with optimal metabolic stability .

Basic Question: What strategies validate the compound’s biological target engagement in cellular assays?

Methodological Answer:

- Competitive Binding Assays : Use fluorescent probes (e.g., FITC-labeled analogs) and flow cytometry to quantify displacement in live cells .

- Western Blotting : Measure downstream phosphorylation (e.g., MAPK/ERK) after treatment to confirm pathway modulation .

- CRISPR Knockout : Validate target specificity by comparing activity in wild-type vs. gene-edited cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.